![molecular formula C16H21N3O2S B4675010 N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4675010.png)
N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of appropriate precursors, such as N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, leading to compounds with antimicrobial activity (Gein et al., 2015). Another approach involves alkylation and cyclization processes to obtain the core thiazolopyrimidine structure (Haiza et al., 2000).
Molecular Structure Analysis
Experimental and theoretical studies have been conducted to elucidate the molecular structure of thiazolo[3,2-a]pyrimidines. These studies utilize techniques like FT-IR spectroscopy, single crystal X-ray diffraction, and computational methods to understand the molecular geometry, electronic properties, and intra-molecular interactions (Acar et al., 2017).
Chemical Reactions and Properties
Thiazolo[3,2-a]pyrimidines undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, alkylation, cyclization, and reactions with amines are common to introduce functional groups or to form new rings. These modifications can significantly affect their chemical properties and potential applications (Kulakov et al., 2009).
Physical Properties Analysis
The physical properties of thiazolo[3,2-a]pyrimidines, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are often determined using techniques like melting point analysis, solubility tests, and crystallography, providing insights into the compound's stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties of thiazolo[3,2-a]pyrimidines, including reactivity, stability, and functional group transformations, are essential for understanding their behavior in chemical reactions and biological systems. Studies on these compounds have revealed their potential as antimicrobial and anti-inflammatory agents, highlighting their chemical versatility and potential for further functionalization (Gein et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclooctyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-10-22-16-17-9-13(15(21)19(11)16)14(20)18-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYNFKFXOSOUEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3CCCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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